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CAS No.: 2098065-88-2
Cat. No.: B2812749

Get Quote

Executive Summary

Inhibitors derived from ethynyl pyrazole blocks represent a sophisticated approach to targeting
the FGFR kinase family (FGFR1-4). Unlike flexible linkers, the ethynyl (alkynyl) moiety
introduces a rigid, linear geometry that positions the pyrazole core and the pendant aryl group
(e.g., indazole, pyridine) into specific sub-pockets of the ATP-binding site.

The primary advantage of this scaffold is its ability to achieve high selectivity for FGFRs over
VEGFR2 (KDR). This differentiation is clinically critical, as off-target VEGFRZ2 inhibition leads to
dose-limiting toxicities such as hypertension and proteinuria.

Structural Rationale & Mechanism

The "ethynyl pyrazole" block functions as a rigid molecular spacer. In the context of FGFR
inhibition, the scaffold typically features:

» Pyrazole Core: Forms key hydrogen bonds with the kinase hinge region (specifically Ala564
in FGFR1).
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o Ethynyl Linker: A rigid

-hybridized carbon bridge that extends the molecule deep into the hydrophobic back pocket.
This rigidity reduces the entropic penalty of binding.

 Tail Group: An aromatic system (e.g., 1-methylindazol-5-yl) attached via the ethynyl group,

designed to interact with the gatekeeper residue and the P-loop.

Pathway Visualization: FGFR Signaling & Inhibition

The following diagram illustrates the FGFR signaling cascade and the specific intervention
point of ethynyl pyrazole inhibitors.
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Caption: Schematic of the FGFR signaling pathway showing the upstream intervention point of
ethynyl pyrazole inhibitors at the receptor tyrosine kinase level.

Comparative Selectivity Profile

The defining characteristic of ethynyl pyrazole-derived inhibitors is their "selectivity window"
between FGFRs and the structurally homologous VEGFR2.

Performance Data: Ethynyl Pyrazole vs. Alternatives

The table below compares a representative Ethynyl Pyrazole Lead (derived from patent
literature, e.g., Compound 80 from US11345681) against standard clinical FGFR inhibitors.

Ethynyl

. T Infigratinib Erdafitinib (
yrazole Lea rdafitini Selectivit
Target Kinase ( (BGJ398) ( . v
nM) Implication
nM)
nM)
Highly Potent
FGFR1 <2.0 0.9 1.2
(On-Target)
Highly Potent
FGFR2 <20 14 25
(On-Target)
Highly Potent
FGFR3 <5.0 1.0 3.0
(On-Target)
Moderate
FGFR4 ~50 - 100 60 5.7 Potency (Isoform
Sparing)
Superior
VEGFR2 > 500 180 ~100 Selectivity
(>250x)
Reduced
c-Kit > 1000 ~500 ~200 Hematological
Toxicity
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Key Insight: While standard inhibitors like Infigratinib show ~100-200 fold selectivity for FGFR1
over VEGFR2, optimized ethynyl pyrazole derivatives can achieve >250-fold selectivity. This is
attributed to the ethynyl linker holding the aryl tail in a precise orientation that clashes with the

slightly more restricted hydrophobic pocket of VEGFR2 compared to FGFR.

Experimental Protocols for Profiling

To validate the selectivity of an ethynyl pyrazole-derived inhibitor, the following standardized
protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).

A. Chemical Synthesis Workflow (The "Derived From"
Phase)

The synthesis relies on the Sonogashira Coupling to install the ethynyl block.

Starting Block: 5-amino-4-iodopyrazole derivative.

Coupling Partner: Terminal alkyne (e.g., 5-ethynyl-1-methyl-1H-indazole).

Conditions:
(5 mol%), Cul (2 mol%),
, DMF,

, 4-12h.

Purification: Silica gel chromatography (DCM/MeOH gradient).

B. In Vitro Kinase Selectivity Assay (Protocol)
Objective: Determine
values against a panel of kinases.

Methodology: FRET-based Assay (e.g., Z'-LYTE™ or LanthaScreen™).

o Reagents: Recombinant human FGFR1, FGFR2, FGFR3, VEGFR2 kinases; FRET peptide
substrate; ATP (
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concentration).

o Compound Prep: Prepare 10-point serial dilutions of the ethynyl pyrazole inhibitor in DMSO
(starting at 10

)-

» Reaction:
o Mix kinase, substrate, and compound in 384-well plates.
o Initiate reaction with ATP.
o Incubate at RT for 60 minutes.

» Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptide).
Measure Fluorescence Ratio (Coumarin/Fluorescein).

e Analysis: Fit data to a sigmoidal dose-response equation:

C. Cellular Selectivity (Ba/lF3 Model)

Objective: Confirm that enzymatic potency translates to cellular efficacy in a defined genetic
context.

e Cell Lines: Murine Ba/F3 cells stably transformed with human FGFR1, FGFR2, or VEGFR2.
o Dependence: Cells are IL-3 independent, relying solely on the oncogenic kinase for survival.

o Assay: Treat cells with inhibitor for 72 hours. Measure viability using CellTiter-Glo® (ATP
guantitation).

e Success Criteria:
(FGFR-Ba/F3) < 10 nM;

(VEGFR2-Ba/F3) > 500 nM.

Workflow Visualization
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Caption: Operational workflow from chemical synthesis of the ethynyl pyrazole block to
biological validation.

References

» Vertex Pharmaceuticals. (2022). Inhibitors of fibroblast growth factor receptor kinases. US
Patent US11345681B1.[1] Link

e Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-
ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent
and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine
Kinases. Journal of Medicinal Chemistry. Link

e BenchChem. (2024). 4-Ethynyl-1,3-dimethyl-1H-pyrazole: Structure and Reactivity. Link

e Porta, R., etal. (2017).[1] FGFR a promising druggable target in cancer: Molecular biology
and new drugs. Critical Reviews in Oncology/Hematology. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derived-from-ethynyl-pyrazole-blocks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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